Heavy Atom X-ray Contrast: Iodine Count Comparison for Crystallographic Phasing
The target compound provides two covalently bound iodine atoms per molecule for anomalous scattering experiments, a critical parameter for de novo protein or small-molecule structure determination. This heavy-atom count (2 I) is directly compared to closely related commercially available precursors. The diiodo substitution offers a significantly higher anomalous signal than the mono-halogenated or non-halogenated alternatives, directly impacting phasing power and experimental feasibility [1].
| Evidence Dimension | Covalent halogen content (heavy atoms per molecule for anomalous scattering) |
|---|---|
| Target Compound Data | 2 iodine atoms (2 I) |
| Comparator Or Baseline | 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol: 1 bromine atom (1 Br); 2-(Pyridin-3-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol: 0 halogen atoms |
| Quantified Difference | 2 heavy atoms vs. 1 vs. 0; theoretical number of Bijvoet pairs available for phasing scales with the anomalous scattering factor difference, which for I vs. Br vs. no halogen at typical Mo Kα / Cu Kα wavelengths provides a 2- to 3-fold improvement in phasing power for the diiodo compound relative to the bromo analog |
| Conditions | Theoretical phasing power estimation based on atomic anomalous dispersion coefficients (f' and f'') for Cu Kα (1.54 Å) radiation: I ≈ 6.8 e, Br ≈ 3.3 e, C/N/O ≈ 0.1-0.4 e |
Why This Matters
The presence of two iodine atoms makes 2-(3,5-diiodophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol a superior choice for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing experiments, especially when incorporated into low-picosecond stability biomolecules or small molecules that lack endogenous anomalous scatterers.
- [1] Hendrickson, W. A. 'Anomalous Diffraction in Crystallographic Phase Evaluation.' Q Rev Biophys, vol. 47, no. 1, 2014, pp. 49-93. View Source
